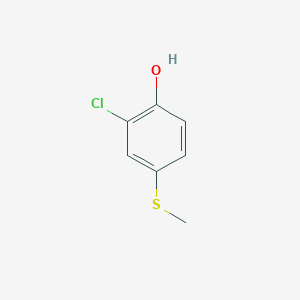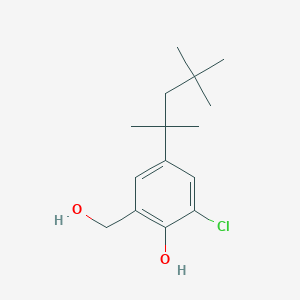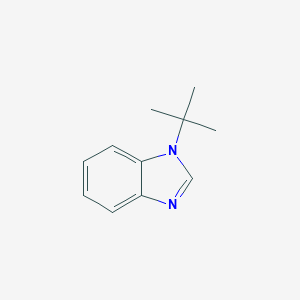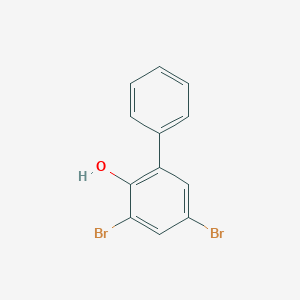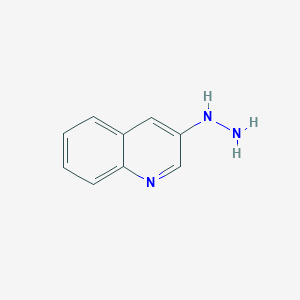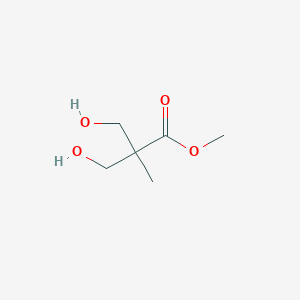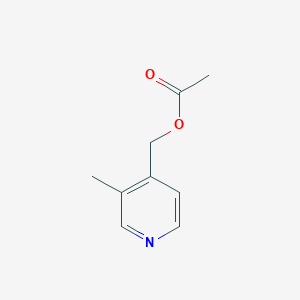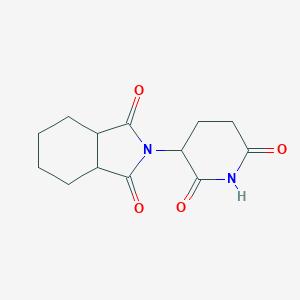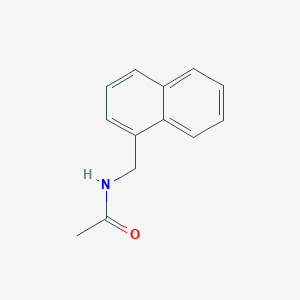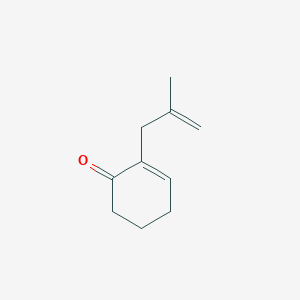
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one, also known as perillic ketone, is a natural organic compound found in various plants. It has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Applications De Recherche Scientifique
Perillic ketone has been extensively studied for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, lung, and skin cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer effects, 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of various bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Effets Biochimiques Et Physiologiques
Perillic ketone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, to induce apoptosis in cancer cells, and to reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone in the lab is that it is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or diabetes. Another area of research could be to investigate its potential as a natural preservative in food and cosmetics. Finally, further studies could be conducted to optimize the synthesis method for 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone and to investigate its potential as a precursor for other natural compounds.
Méthodes De Synthèse
Perillic ketone can be synthesized from limonene, a naturally occurring terpene found in citrus fruits. Limonene is first oxidized to limonene oxide, which is then converted to 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one acid through a series of chemical reactions. Perillic acid is then decarboxylated to produce 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone.
Propriétés
Numéro CAS |
18926-98-2 |
|---|---|
Nom du produit |
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5H,1,3-4,6-7H2,2H3 |
Clé InChI |
VTWMIJUSLDSTQJ-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1=CCCCC1=O |
SMILES canonique |
CC(=C)CC1=CCCCC1=O |
Synonymes |
2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



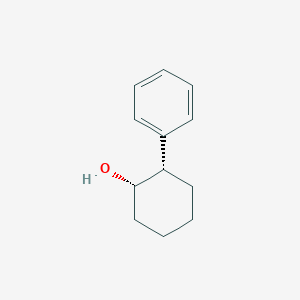

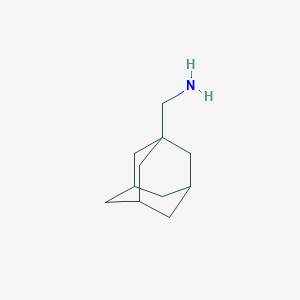
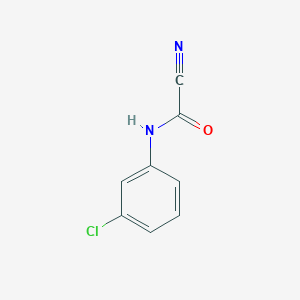
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
